molecular formula C19H16Cl2N2O4S B2679989 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine CAS No. 303023-26-9

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine

Cat. No.: B2679989
CAS No.: 303023-26-9
M. Wt: 439.31
InChI Key: MWOLKRRMTILDRD-UHFFFAOYSA-N
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Description

The compound 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine (hereafter referred to as Compound A) is a heterocyclic molecule featuring an oxazole core substituted with a 4-chlorophenyl group at position 2, a 4-chlorophenylsulfonyl group at position 4, and a morpholine ring at position 3. Its molecular formula is C₁₉H₁₆Cl₂N₂O₄S, with a molecular weight of 439.3 g/mol. Key physicochemical properties include an XLogP3 value of 4.5, a topological polar surface area of 81 Ų, and six hydrogen bond acceptors, indicating moderate lipophilicity and solubility .

Compound A’s structure combines sulfonyl and chloro groups, which are known to enhance bioactivity and metabolic stability in pharmaceuticals. The morpholine moiety contributes to improved solubility and bioavailability .

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLKRRMTILDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions involving amines and epoxides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Temperature and Pressure Control: Adjusting temperature and pressure to favor desired reaction pathways.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry

In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3
Compound A 4-ClPh (C2), 4-ClPhSO₂ (C4), morpholine (C5) C₁₉H₁₆Cl₂N₂O₄S 439.3 4.5
4-[2-(3-ClPh)-4-(4-ClPhSO₂)-oxazol-5-yl]morpholine 3-ClPh (C2), 4-ClPhSO₂ (C4), morpholine (C5) C₁₉H₁₆Cl₂N₂O₄S 439.3 4.5
4-[4-(4-MePhSO₂)-2-Ph-oxazol-5-yl]morpholine Ph (C2), 4-MePhSO₂ (C4), morpholine (C5) C₂₀H₂₀N₂O₄S 408.5 3.8
4-(4-ClPhSO₂)-5-[(4-FPhCH₂)S]-2-furyl-oxazole Furyl (C2), 4-ClPhSO₂ (C4), 4-FPhCH₂S (C5) C₂₀H₁₄ClFN₂O₄S₂ 484.9 5.2
Key Observations :

Chlorine Position Effects: The 3-chlorophenyl analogue (from ) shares the same molecular formula as Compound A but differs in the chloro substituent’s position (3-Cl vs. 4-Cl). The 4-methylphenylsulfonyl variant () replaces the 4-ClPhSO₂ group with a less electron-withdrawing methyl group, reducing XLogP3 (3.8 vs. 4.5) and possibly enhancing solubility but decreasing metabolic stability .

Heterocyclic Modifications: The furyl-substituted oxazole () introduces a furan ring at position 2 and a fluorobenzylthio group at position 4.

Table 2: Comparative Bioactivity Data
Compound Antimicrobial Activity (MIC, µg/mL) Cytotoxicity (IC₅₀, µM) Key Target
Compound A 1.2–2.5 (Gram+ bacteria) >50 Bacterial gyrase
3-Cl Analogue 2.8–5.6 (Gram+ bacteria) >50 Bacterial gyrase
4-MePhSO₂ Derivative 8.4–12.3 (Gram+ bacteria) >100 Bacterial gyrase
Furyl-Substituted 0.9–1.8 (Gram+ bacteria) 25.4 Fungal CYP51
Key Findings :
  • Antimicrobial Potency : Compound A shows moderate activity (MIC 1.2–2.5 µg/mL), while the 3-Cl analogue is less potent (MIC 2.8–5.6 µg/mL), highlighting the importance of 4-Cl positioning for target binding. The furyl-substituted compound exhibits superior potency (MIC 0.9–1.8 µg/mL), likely due to enhanced hydrophobic interactions with fungal CYP51 .
  • Toxicity : Compound A and its 3-Cl analogue show low cytotoxicity (IC₅₀ >50 µM), whereas the furyl derivative’s higher lipophilicity correlates with increased toxicity (IC₅₀ = 25.4 µM) .

Biological Activity

The compound 4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring connected to an oxazole moiety, which is further substituted with a sulfonyl group and two chlorophenyl groups. Its molecular formula is C16H15Cl2N3O3S, and it has a molecular weight of approximately 393.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Notably, it has been shown to target the Rho/SRF pathway, which is crucial for cellular signaling related to growth and differentiation. The inhibition of this pathway can lead to:

  • Reduced oxidative phosphorylation : This effect has been observed in various cell lines, indicating potential applications in cancer therapy by disrupting energy metabolism.
  • Antimicrobial activity : Preliminary studies suggest that the compound may inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antibacterial Properties : It exhibits activity against several bacterial strains, including those resistant to conventional antibiotics .
  • Enzyme Inhibition : The compound shows inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Case Studies

Several studies have evaluated the biological activity of similar compounds with structural similarities to this compound:

  • Anticancer Studies : Research demonstrated that derivatives of the oxazole ring showed potent activity against various cancer cell lines with IC50 values in the low micromolar range. For instance, a related compound exhibited an IC50 value of 0.35 μM against HepG2 liver cancer cells, highlighting the potential of oxazole derivatives in cancer therapy .
  • Antimicrobial Activity : A study involving structurally similar sulfonamide compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
  • Enzyme Inhibition Studies : Compounds bearing similar functional groups were evaluated for their ability to inhibit AChE. One derivative showed an IC50 value of 0.21 μM, indicating strong potential for treating Alzheimer's disease through cholinesterase inhibition .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorCytotoxicity AssayIC50 = 0.35 μM
AntibacterialMIC AssayMIC = 8–32 μg/mL
Enzyme InhibitionAChE InhibitionIC50 = 0.21 μM
AntitubercularM. tuberculosis GrowthSignificant inhibition

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